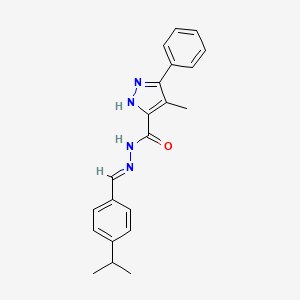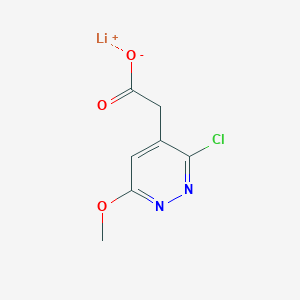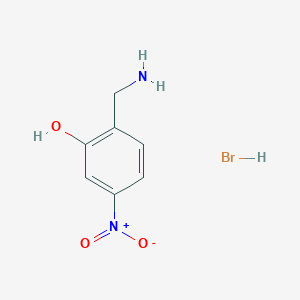![molecular formula C7H18Cl2N2 B2779515 [2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride CAS No. 1607257-61-3](/img/structure/B2779515.png)
[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride, also known as CPAD, is an important compound in the field of synthetic organic chemistry. It is an amine derivative of cyclopropylamine and is used in a variety of laboratory experiments. CPAD is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity and solubility make it a useful reagent in the laboratory.
Scientific Research Applications
Nitrosamines and Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have been identified as significant contaminants in water technology, posing health risks higher than those from chlorinated disinfection by-products. Research emphasizes the need for understanding nitrosamine formation mechanisms, including NDMA, which involves reactions between dimethylamine and disinfectants like chloramine. This knowledge is crucial for developing strategies to remove nitrosamines from water, highlighting the importance of studying specific chemical interactions, such as those involving dimethylamine derivatives (Nawrocki & Andrzejewski, 2011).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP), a compound related to cyclopropylamine derivatives, has been extensively studied for its role in inhibiting ethylene effects in various fruits and vegetables, demonstrating significant potential in agricultural science for extending shelf life and improving product quality (Blankenship & Dole, 2003). This area of research showcases the utility of specific chemical interactions in enhancing food preservation techniques.
Electrochemical Surface Finishing
Research on electrochemical technology using haloaluminate room-temperature ionic liquids (RTILs) and mixtures for electroplating and energy storage sheds light on the potential for using specific chemical compounds in novel industrial processes. The advancements in understanding and manipulating these chemical systems open avenues for applications in surface finishing and energy storage technologies (Tsuda, Stafford, & Hussey, 2017).
Controlled Release of Active Compounds
The stabilization and controlled release of gaseous/volatile active compounds, such as 1-MCP, for pre-harvest and postharvest management of fresh produce highlight the importance of chemical formulations in agriculture. Research in this domain focuses on developing methods to improve the safety and maintain the quality of fresh produce, demonstrating the practical applications of chemical compounds in controlled release systems (Chen et al., 2020).
properties
IUPAC Name |
N-cyclopropyl-N',N'-dimethylethane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-9(2)6-5-8-7-3-4-7;;/h7-8H,3-6H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRJVXLAERHYTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CC1.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride | |
CAS RN |
1607257-61-3 |
Source


|
| Record name | [2-(cyclopropylamino)ethyl]dimethylamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(dimethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate](/img/structure/B2779432.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2779435.png)



![Tert-butyl ((4-(hydroxymethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B2779447.png)

![3-(3-benzyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2H-chromen-2-one](/img/structure/B2779449.png)




![[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2779454.png)
